17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Catalog No.
S705617
CAS No.
5443-16-3
M.F
C18H12O3
M. Wt
276.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-no...

CAS Number

5443-16-3

Product Name

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

IUPAC Name

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H

InChI Key

PSKVQQJLLWSBFV-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O

Precursor for Functionalization:

The anthracene-maleic anhydride adduct serves as a valuable starting material for further functionalization due to the presence of reactive anhydride groups. These groups can be readily transformed into various functionalities, such as esters, amides, or imides, through chemical reactions. This versatility allows researchers to access diversely functionalized molecules with potential applications in drug discovery, material science, and catalysis [, ].

Fluorescent Probe Development:

The anthracene moiety in the adduct exhibits inherent fluorescence properties. By strategically modifying the adduct structure, researchers can fine-tune these fluorescent properties, making it a valuable platform for developing fluorescent probes. These probes can be employed in various applications, including biomolecule detection, environmental monitoring, and cellular imaging [, ].

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex polycyclic compound characterized by its unique pentacyclic structure and multiple conjugated double bonds. Its molecular formula is C18H12O3, and it has a molecular weight of approximately 276.286 g/mol. The compound features a dione functional group at positions 16 and 18, contributing to its reactivity and potential biological activity .

This section is not applicable to the anthracene-maleic anhydride adduct itself. The mechanism of action is typically relevant for compounds with biological activity.

  • Safety Concerns: While detailed information on specific hazards is limited, general safety practices for handling organic compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and working in a well-ventilated fume hood.
  • Hazards: Anthracene itself is a suspected carcinogen []. It is recommended to handle it with caution and minimize exposure. Maleic anhydride is an irritant and can cause respiratory problems upon inhalation. Therefore, proper handling procedures are crucial.
Typical of polycyclic aromatic compounds. Notably, it can participate in Diels-Alder reactions, wherein it acts as a dienophile due to its electron-deficient double bonds. This characteristic allows it to react with electron-rich dienes to form adducts. Additionally, the presence of the dione groups makes it susceptible to nucleophilic attacks, leading to further derivatization .

Research indicates that 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exhibits significant biological activity. It has been studied for its potential as an anticancer agent, particularly due to its ability to interact with cellular mechanisms involved in cancer progression. The compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways .

Synthesis of this compound typically involves multi-step organic reactions:

  • Diels-Alder Reaction: The initial step often includes the reaction of anthracene with maleic anhydride under thermal conditions to form a Diels-Alder adduct.
  • Oxidative Steps: Subsequent oxidation steps are required to introduce the dione functionalities at positions 16 and 18.
  • Purification: The final product is purified using chromatographic techniques to isolate the desired compound from by-products .

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has potential applications in:

  • Material Science: Due to its unique electronic properties, it can be utilized in the development of organic semiconductors and non-linear optical materials.
  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development aimed at targeting specific cancer types .

Interaction studies have shown that this compound can effectively bind to various biological targets within cells. Its mode of action often involves forming stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and potentially leading to therapeutic effects .

Several compounds share structural similarities with 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione:

Compound NameStructural FeaturesUnique Aspects
AnthracenePolycyclic aromaticBasic structure for many derivatives
Maleic AnhydrideDiene componentReacts readily with dienophiles
9-HydroxyanthraceneHydroxy-substituted anthraceneExhibits different solubility properties
1-MethoxyethylanthraceneFunctionalized anthraceneEnhanced reactivity due to methoxy group

The uniqueness of 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its complex cyclic structure and dual dione functionality which distinguishes it from simpler polycyclic compounds like anthracene and maleic anhydride .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5443-16-3

Dates

Modify: 2023-08-15

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